molecular formula C7H5NO2S B3029679 Thieno[3,2-b]pyridine-5,7-diol CAS No. 74695-40-2

Thieno[3,2-b]pyridine-5,7-diol

Cat. No.: B3029679
CAS No.: 74695-40-2
M. Wt: 167.19
InChI Key: VHXFEWNGLCHCOX-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-5,7-diol (CAS 74695-40-2) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 7 H 5 NO 2 S , it serves as a versatile synthetic intermediate and a privileged scaffold for designing novel bioactive molecules. The thieno[3,2-b]pyridine core is an attractive pharmacophore in developing potent and selective enzyme inhibitors. Research highlights its application in creating highly selective kinase inhibitors, which are crucial for probing underexplored protein kinases and investigating new avenues in disease research . Furthermore, this scaffold has been successfully utilized as a core replacement in the discovery of potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5), a key target for central nervous system disorders . Its ability to interact with diverse biological targets makes it a valuable template for discovering new therapeutic agents. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-4H-thieno[3,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-5-3-6(10)8-4-1-2-11-7(4)5/h1-3H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXFEWNGLCHCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715667
Record name 7-Hydroxythieno[3,2-b]pyridin-5(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74695-40-2
Record name 7-Hydroxythieno[3,2-b]pyridin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-b]pyridine-5,7-diol
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Advanced Synthetic Methodologies for Thieno 3,2 B Pyridine 5,7 Diol and Its Derivatives

Strategies for Constructing the Thieno[3,2-b]pyridine (B153574) Ring System

The construction of the thieno[3,2-b]pyridine nucleus primarily relies on building the pyridine (B92270) portion onto a thiophene (B33073) precursor. This is often accomplished through intramolecular cyclization reactions where a suitably functionalized thiophene derivative undergoes ring closure.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for forming the pyridine ring fused to the thiophene. This involves a thiophene molecule bearing a side chain that can react with the thiophene ring itself to form the second heterocyclic ring.

The Gould-Jacobs reaction is a classic and effective method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, and it can be adapted to create the thieno[3,2-b]pyridine core. wikipedia.org The process generally begins with the condensation of a 3-aminothiophene derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgigi-global.com This is followed by a thermally induced cyclization. wikipedia.org The resulting product, a 4-hydroxy-3-carboalkoxy-thieno[3,2-b]pyridine, can then be further modified. wikipedia.org For instance, an enamino diester can undergo intramolecular cyclization to yield a thieno[3,2-b]pyridine derivative. researchgate.net This approach is particularly effective for anilines (and by extension, aminothiophenes) that contain electron-donating groups. wikipedia.org Both conventional heating and microwave irradiation have been successfully employed for this reaction. researchgate.netd-nb.info

Table 1: Examples of Gould-Jacobs Reaction for Thieno[3,2-b]pyridine Synthesis

Starting Material (Aminothiophene) Reagent Key Transformation Product Type
3-Aminothiophene Diethyl ethoxymethylenemalonate Condensation followed by thermal cyclization 4-Hydroxy-3-carboalkoxy-thieno[3,2-b]pyridine

The Thorpe-Ziegler cyclization is a base-catalyzed intramolecular condensation of dinitriles or cyano-esters to form cyclic ketones or enamines. scribd.com This method is highly effective for synthesizing aminothiophenes, which are crucial precursors for thieno[2,3-b]pyridines, and can be adapted for the [3,2-b] isomer. nih.gov The reaction typically involves treating a precursor molecule, which has both a nitrile group and an active methylene (B1212753) group, with a strong base like sodium ethoxide. scribd.comtandfonline.com This initiates an intramolecular cyclization, leading to the formation of an enamino-nitrile or enamino-ester. tandfonline.com This strategy is often used in one-pot syntheses, where the initial precursor is formed in situ and then cyclized without isolation. sciforum.net

Table 2: Thorpe-Ziegler Cyclization in Thieno[3,2-b]pyridine Synthesis

Precursor Type Base Catalyst Key Transformation Resulting Moiety
Dinitrile Sodium ethoxide Intramolecular condensation Cyclic enaminonitrile tandfonline.com

Intramolecular electrophilic aromatic cyclization offers a direct route to the thieno[3,2-b]pyridine system. In one notable adaptation, molecular iodine is used to mediate the cyclization of thiophen-2-yl-acrylates or suitably substituted primary allylamines. igi-global.comacs.orgorganic-chemistry.org This method proceeds under mild conditions and is presumed to involve an initial activation by iodine, followed by a nucleophilic attack from an amino group onto the thiophene ring. acs.org The reaction is often carried out in a solvent like chloroform (B151607) with a base such as potassium carbonate. igi-global.comorganic-chemistry.org This approach has proven versatile, allowing for the synthesis of various substituted thieno[3,2-b]pyridines. acs.org

Table 3: Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization

Starting Material Reagent System Solvent Product
Thiophen-2-yl-acrylates derivative igi-global.com Iodine, K2CO3 Chloroform Thieno[3,2-b]pyridine derivative igi-global.com

The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular reaction of a diester with a base to yield a β-keto ester. organic-chemistry.org This method is well-suited for forming five- or six-membered rings and can be applied to the synthesis of the pyridine portion of the thieno[3,2-b]pyridine system. igi-global.comorganic-chemistry.org The process involves treating a thiophene substituted with two ester-containing side chains at the 2- and 3-positions with a base like sodium alkoxide. organic-chemistry.org This leads to the formation of the fused pyridine ring, typically resulting in a thieno[3,2-b]pyridine derivative with a keto and an ester group on the newly formed ring. One example involves the conversion of a 4-mercaptopyridine (B10438) derivative into a thieno[3,2-c]pyridine-2-carboxylate via S-alkylation followed by Dieckmann cyclization, a strategy that could be conceptually adapted for the [3,2-b] isomer. igi-global.com

Intramolecular Electrophilic Aromatic Cyclization

Cascade Heterocyclization Sequences for Polyfunctionalized Thieno[3,2-b]pyridines

Cascade or domino reactions provide an efficient and atom-economical route to complex molecules like polyfunctionalized thieno[3,2-b]pyridines from simple, readily available starting materials. igi-global.comuni.lu These sequences involve multiple bond-forming events in a single synthetic operation without isolating intermediates. One such process involves the reaction of sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate with 2-(2-bromo-1-phenylethylidene)malononitrile (B2655668). igi-global.com In the presence of a basic catalyst, this leads to the sequential formation of the thiophene ring followed by the pyridine ring, yielding a polyfunctionalized thieno[3,2-b]pyridine. igi-global.comresearchgate.net Another approach utilizes a domino sequence involving an SN2 reaction followed by a Thorpe-Ziegler cyclization to construct substituted thieno[3,2-b]pyridines. acs.org These methods are highly valuable for creating molecular diversity in the thieno[3,2-b]pyridine family. uni.lu

Table 4: Mentioned Chemical Compounds

Compound Name
Thieno[3,2-b]pyridine-5,7-diol
Diethyl ethoxymethylenemalonate
4-Hydroxy-3-carboalkoxy-thieno[3,2-b]pyridine
3-Aminothiophene
Thiophen-2-yl-acrylates
Sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate
2-(2-Bromo-1-phenylethylidene)malononitrile
4-Mercaptopyridine
Thieno[3,2-c]pyridine-2-carboxylate
Potassium carbonate
Sodium ethoxide
Chloroform

Site-Selective C-H Bond Functionalization and Annulation Protocols

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. nih.gov In the context of thieno[3,2-b]pyridines, site-selective C-H activation enables the precise modification of the thiophene or pyridine ring.

For instance, palladium-catalyzed direct C-H arylation has been successfully applied to the thiophene ring of thieno[3,2-b]pyridines. mdpi.com This methodology allows for the introduction of aryl groups at specific positions, which is crucial for tuning the electronic and photophysical properties of the resulting molecules. The regioselectivity of these reactions is often controlled by the choice of catalyst, ligands, and reaction conditions. While no studies have yet been reported on the C-H activation of the thiophene ring in thieno[3,2-b]pyridines, this method has been used for other isomers like thieno[3,2-d]pyrimidines and thieno[2,3-b]pyrazines. mdpi.com

Annulation protocols, which involve the formation of a new ring onto an existing scaffold, are also key to constructing complex thieno[3,2-b]pyridine derivatives. beilstein-journals.org Cascade annulation reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to these fused heterocyclic systems. researchgate.net For example, a [3+2] annulation strategy has been developed for the synthesis of functionalized imidazo[1,2-a]pyridines, a related heterocyclic system, which proceeds through the in situ generation of an electron-deficient allene. researchgate.net Similar strategies could potentially be adapted for the synthesis of thieno[3,2-b]pyridine derivatives.

A notable example of annulation involves the reaction of 3-aminothiophene derivatives with various reagents to construct the pyridine ring. These reactions often proceed through an initial acylation or condensation, followed by an intramolecular cyclization to yield the thieno[3,2-b]pyridine core. benthamscience.comresearchgate.net

One-Pot Synthetic Procedures for Thieno[3,2-b]pyridine Assembly

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified purification. beilstein-journals.org Several one-pot procedures have been developed for the assembly of the thieno[3,2-b]pyridine scaffold.

A prominent example is the domino reaction involving SN2, Thorpe-Ziegler, and Thorpe-Guareschi reactions. acs.org This combinatorial approach allows for the synthesis of a variety of substituted thieno[3,2-b]pyridines from simple starting materials in a single operation. acs.org Another efficient one-pot method involves the reaction of 2-chloro-3-alkynyl pyridines with sodium sulfide (B99878) (Na₂S), which proceeds via a Sonogashira coupling followed by an intramolecular cyclization. researchgate.net

Multicomponent reactions (MCRs) are a particularly powerful class of one-pot procedures where three or more starting materials are combined to form a complex product. beilstein-journals.orgresearchgate.net These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. While specific MCRs for this compound are not extensively detailed, the general principles have been applied to the synthesis of related thieno[2,3-b]pyridine (B153569) and thieno[2,3-d]pyrimidine (B153573) systems. researchgate.netnih.gov For instance, the reaction of a thiophene derivative with active methylene reagents or cinnamonitriles can afford thieno[2,3-b]pyridines in a single step. nih.gov

Precursor Design and Starting Material Utilization

The rational design of precursors and the efficient utilization of readily available starting materials are fundamental to the successful synthesis of this compound and its derivatives.

Synthesis from Thiophene and Pyridine Derivatives

The construction of the thieno[3,2-b]pyridine ring system is often achieved by starting with either a pre-formed thiophene or pyridine ring and subsequently building the second ring onto it. scielo.br

One common approach begins with a substituted thiophene. For example, 3-aminothiophene-2-carboxylates are versatile precursors that can be cyclized to form the pyridine ring of the thieno[3,2-b]pyridine system. The cyclization can be achieved through condensation with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by acid-mediated ring closure.

Alternatively, the synthesis can commence from a pyridine derivative. For instance, 2-chloropyridines bearing an alkynyl group at the 3-position can undergo a palladium-catalyzed Sonogashira coupling followed by treatment with a sulfur source like sodium sulfide to construct the fused thiophene ring. researchgate.net Similarly, 3-methylthiopyridine can be regioselectively lithiated and further reacted to build the thiophene ring. researchgate.net

Starting MaterialReagentsProductReference
3-Aminothiophene-2-carboxylateDMF-DMA, AcidThieno[3,2-b]pyridone
2-Chloro-3-alkynylpyridinePhenylacetylene, Na₂S, Pd/Cu catalyst2-Phenylthieno[3,2-b]pyridine researchgate.net
3-Methylthiopyridinen-BuLi, then various electrophilesThieno[3,2-b]pyridine derivatives researchgate.net

Role of 2-Aminothiophene Derivatives

2-Aminothiophene derivatives are particularly important and widely used precursors in the synthesis of thieno[3,2-b]pyridines and other fused thiophene heterocycles. benthamscience.commdpi.com Their utility stems from the presence of the amino group, which can act as a nucleophile to initiate cyclization reactions for the formation of the fused pyridine ring.

For example, 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates can be readily converted into thieno[2,3-d]pyrimidines and, through further transformations, into thieno[2,3-b]pyridines. mdpi.com The Gewald reaction, a multicomponent reaction involving an α-cyano ester, a ketone, and elemental sulfur, is a well-established method for preparing highly substituted 2-aminothiophenes. mdpi.com

The Fischer indole (B1671886) synthesis has also been adapted for the one-pot synthesis of 2-substituted thieno[3,2-b]indoles starting from 3-aminothiophene-2-carboxylates. This process involves the in situ generation of 3-aminothiophenes, which then react with arylhydrazines to form the indole ring. researchgate.net This highlights the versatility of aminothiophenes as key building blocks.

Employment of Sulfur and Halogen Sources in Ring Formation (e.g., EtOCS₂K, NaSH, α-haloketones, I₂/Na₂S₂O₃)

The formation of the thiophene ring in thieno[3,2-b]pyridine synthesis often relies on the incorporation of a sulfur atom from a suitable source. Similarly, halogens play a crucial role as activating groups or in facilitating cyclization reactions.

Sulfur Sources:

Sodium hydrosulfide (B80085) (NaSH) is a common and inexpensive reagent used to introduce a sulfur atom. It can react with appropriately substituted precursors, such as 2-chloro-3-alkynyl quinoxalines or pyrazines, to construct the fused thiophene ring. researchgate.net

Elemental sulfur is used in the Gewald reaction to form 2-aminothiophenes, which are key precursors. mdpi.com

Potassium ethyl xanthogenate (EtOCS₂K) can also serve as a sulfur source in certain cyclization reactions.

Halogen Sources and α-Haloketones:

Iodine (I₂) in combination with sodium thiosulfate (B1220275) (Na₂S₂O₃) is used in the bisulfur cyclization of alkynyl diols to produce thieno[3,2-b]thiophenes, a related heterocyclic system. This method could potentially be adapted for thieno[3,2-b]pyridine synthesis. mdpi.com

α-Haloketones , such as chloroacetone (B47974) or phenacyl bromide, are frequently used as electrophiles to react with nucleophilic sulfur-containing precursors. researchcommons.orgfrontiersin.org The reaction typically proceeds via an S-alkylation followed by an intramolecular cyclization to form the thiophene ring. For example, the reaction of a pyridinethione derivative with chloroacetone can yield a thienopyridine. researchcommons.org

Bromine (Br₂) and N-Bromosuccinimide (NBS) are used for the regioselective bromination of the thieno[2,3-b]pyridine core, which introduces a handle for further functionalization through cross-coupling reactions. acs.org

ReagentRole in SynthesisExample ApplicationReference
NaSHSulfur source for thiophene ring formationReaction with 2-chloro-3-alkynyl pyrazines researchgate.net
Elemental SulfurSulfur source in Gewald reactionSynthesis of 2-aminothiophenes mdpi.com
α-HaloketonesElectrophile for thiophene ring constructionReaction with pyridinethiones researchcommons.org
I₂/Na₂S₂O₃Reagents for bisulfur cyclizationSynthesis of thieno[3,2-b]thiophenes mdpi.com

Catalytic Approaches in Thieno[3,2-b]pyridine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the synthesis of thieno[3,2-b]pyridines, various catalytic approaches are employed to facilitate key bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing the thieno[3,2-b]pyridine scaffold and for its subsequent functionalization. The Suzuki-Miyaura coupling, for example, is widely used to form C-C bonds by reacting a halogenated thienopyridine with a boronic acid or its derivative in the presence of a palladium catalyst. mdpi.com This method has been successfully used to synthesize a range of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com

The Sonogashira coupling, another palladium-catalyzed reaction, is used to couple terminal alkynes with aryl or vinyl halides. This reaction is a key step in a two-step, one-pot procedure for synthesizing 2-phenylthieno[3,2-b]pyridine, where 2-bromo-3-chloropyridine (B1276723) is first coupled with phenylacetylene. researchgate.net

Copper catalysis is also employed, often in conjunction with palladium, in reactions like the Sonogashira coupling. researchgate.net Furthermore, Lewis acids such as zinc triflate (Zn(OTf)₂) can catalyze the synthesis of related fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net

The development of catalytic direct C-H activation methods is a significant advancement. mdpi.com Palladium catalysts have been shown to be effective for the direct arylation of the thiophene ring in thieno-pyridines, providing a more atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. mdpi.comresearchgate.net

Catalytic ReactionCatalyst SystemApplication in Thieno[3,2-b]pyridine SynthesisReference
Suzuki-Miyaura CouplingPdCl₂(dppf)·CH₂Cl₂Synthesis of 3-arylthieno[3,2-b]pyridines mdpi.com
Sonogashira CouplingPd/Cu catalystCoupling of alkynes with halopyridines researchgate.net
Direct C-H ArylationPd(OAc)₂Functionalization of the thiophene ring mdpi.comresearchgate.net
Lewis Acid CatalysisZn(OTf)₂Potential application in cyclization reactions researchgate.net

Base-Mediated Reaction Systems

Base-mediated reactions are fundamental in the synthesis of heterocyclic compounds, including thieno[3,2-b]pyridine derivatives. Bases can act as catalysts or reagents to facilitate crucial bond-forming steps, such as cyclizations and condensations.

In the synthesis of thieno[3,2-b]pyridine derivatives, bases are often employed to deprotonate acidic protons, creating nucleophiles that drive intramolecular cyclization. For instance, the synthesis of various thienopyridine systems can be achieved through the cyclization of appropriately substituted pyridine-2(1H)-thiones. researchgate.net The choice of base and reaction conditions is critical and can range from inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH) to organic bases like triethylamine (B128534) (Et₃N) and piperidine. researchgate.net The basicity of the catalyst and the reaction temperature are key variables that influence reaction outcomes. researchgate.net

A common strategy involves the intramolecular cyclization of S-substituted 3-cyanopyridine-2(1H)-thiones, where a strong base is required to generate the key carbanionic intermediate that initiates the ring closure. researchgate.net Furthermore, in multi-step syntheses of complex thieno[3,2-b]pyridine derivatives, bases are used for standard transformations like the hydrolysis of ester groups to carboxylic acids. For example, sodium hydroxide (NaOH) has been used to hydrolyze nitrile intermediates to their corresponding carboxylic acids, a key step in the elaboration of the thieno[3,2-b]pyridine core. nih.govacs.org Another application is in nucleophilic aromatic substitution (SNAr) reactions, where a base is used to facilitate the reaction of an alcohol with the heterocyclic core. nih.govacs.org

Table 1: Examples of Base-Mediated Reactions in Thienopyridine Synthesis This table is representative of base-mediated reactions in the broader thienopyridine class, illustrating common reagents and conditions.

Precursor TypeBaseSolventReaction TypeProduct ClassRef
Pyridine-2(1H)-thioneK₂CO₃AcetoneAlkylation/CyclizationThieno[2,3-b]pyridine researchgate.net
Pyridine-2(1H)-thionePiperidineEthanolAlkylation/CyclizationThieno[2,3-b]pyridine researchgate.net
7-chloro-thieno[3,2-b]pyridine-5-nitrileNaHTHFSNAr with Alcohol7-alkoxy-thieno[3,2-b]pyridine-5-nitrile nih.govacs.org
7-alkoxy-thieno[3,2-b]pyridine-5-nitrileNaOHH₂O/DioxaneNitrile Hydrolysis7-alkoxy-thieno[3,2-b]pyridine-5-carboxylic acid nih.govacs.org

Transition Metal-Free Methodologies

The development of transition metal-free synthetic routes is a significant goal in modern organic chemistry, aiming to reduce costs and environmental impact. mdpi.com These methods often rely on the intrinsic reactivity of substrates under specific conditions or the use of organocatalysts. rsc.orgresearchgate.net

One notable metal-free approach for synthesizing a related thienopyridine isomer, thieno[2,3-c]pyridine (B153571), involves a denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.gov This three-step method begins with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to create a thieno[2,3-c] acs.orgnih.govnih.govtriazolo[1,5-ɑ]pyridine. The final step is an acid-mediated denitrogenation that yields the thieno[2,3-c]pyridine core. nih.gov This strategy highlights how fused heterocyclic systems can be constructed without the use of metal catalysts, relying instead on rearrangement and extrusion reactions.

Another transition-metal-free strategy involves a cascade reaction initiated by a base-promoted 7-exo-dig cyclization of N-propargyl enaminones. researchgate.net This process generates a 1,4-oxazepine (B8637140) intermediate in situ, which can then be trapped by various nucleophiles. While this specific example leads to substituted pyridines and dihydrofuropyridines, the underlying principle of metal-free intramolecular cyclization of activated alkynes is a promising avenue for thienopyridine synthesis. researchgate.net Such methods often proceed rapidly at room temperature and generate minimal waste, representing an environmentally benign approach to heterocycle synthesis. researchgate.net

Palladium-Catalyzed Reactions in Thienopyridine Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization and "elaboration" of heterocyclic cores, including the thieno[3,2-b]pyridine system. researchgate.net These reactions allow for the precise introduction of aryl, heteroaryl, and other organic fragments onto the scaffold.

A prominent example is the Suzuki-Miyaura cross-coupling reaction. This method has been successfully used to synthesize a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com The synthesis starts with methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, which is coupled with various (hetero)aryl boronic acids or their derivatives in the presence of a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂. mdpi.com This approach demonstrates the utility of palladium catalysis in creating diverse C-C bonds at specific positions on the thienopyridine ring, which is crucial for developing libraries of compounds for biological screening. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are optimized to achieve high yields. acs.org

Microwave-assisted palladium-catalyzed reactions have also emerged as an efficient method for the one-pot synthesis of thienopyridines. acs.org This technique involves sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes with terminal acetylenes and a nitrogen source, affording a variety of substituted thienopyridines in moderate to excellent yields. acs.orgresearchgate.net

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-(Hetero)arylthieno[3,2-b]pyridine-2-carboxylates mdpi.com

Boron ReagentProductYield
Potassium 4-methoxyphenyltrifluoroborateMethyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate70%
Potassium 4-(trifluoromethyl)phenyltrifluoroborateMethyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate40%
Potassium (4-chlorophenyl)trifluoroborateMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate82%
Potassium (4-cyanophenyl)trifluoroborateMethyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate35%
3-Furanylboronic acidMethyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate52%

Stereochemical and Regiochemical Control in Thieno[3,2-b]pyridine Synthesis

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules, as the specific three-dimensional arrangement and substitution pattern dictate the compound's properties. The synthesis of thieno[3,2-b]pyridine and its derivatives employs various strategies to ensure the desired isomers are formed.

Regiochemical control refers to the ability to direct a reaction to a specific position on a molecule. In thienopyridine synthesis, regioselectivity is often established during the key cyclization or functionalization step.

Directed Metalation: Regioselective lithiation of a substituted pyridine, followed by reaction with an appropriate electrophile, can be used to construct the thiophene ring at a specific position. researchgate.net

Cyclization Control: In the construction of the fused ring system from substituted thiophenes or pyridines, the inherent reactivity of the starting materials and the reaction mechanism govern the final regiochemical outcome. For example, silver-catalyzed tandem reactions of ortho-alkynylaldehydes with amines and active methylene compounds can lead to regioselective 6-endo-dig cyclization, selectively forming one isomer over others. acs.orgnih.gov

Selective Functionalization: Directing groups can be used to introduce substituents at specific sites on a pre-formed thienopyridine ring. For instance, a regioselective bromination of thieno[2,3-b]pyridine has been achieved at the 4-position, providing a key building block for further cross-coupling reactions. acs.org Similar principles can be applied to the thieno[3,2-b]pyridine system to control the position of further elaboration.

Stereochemical control involves controlling the formation of stereoisomers (enantiomers or diastereomers). This is particularly important when chiral centers are present in the derivatives of this compound.

Chiral Starting Materials: A common strategy is to use enantiomerically pure starting materials. For example, the reaction of a thienopyridine core with a chiral alcohol, such as (R)-tetrahydrofuran-3-ol, introduces a specific stereocenter into the final molecule. nih.govacs.org

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity. While specific examples for the thieno[3,2-b]pyridine core are emerging, the principle is well-established in heterocyclic synthesis. For instance, a gold(III)-catalyzed reaction of o-alkynylaldehydes with L-cystine methyl ester hydrochloride proceeds via a stereoselective tandem reaction to afford thiazolo-fused thienopyridines. nih.gov This demonstrates how a chiral reagent can direct the stereochemical outcome of the cyclization process.

The careful selection of synthetic methodology, reagents, and reaction conditions is therefore essential for the preparation of specific, well-defined isomers of thieno[3,2-b]pyridine derivatives.

Mechanistic Investigations of Thieno 3,2 B Pyridine Formation and Transformation

Elucidation of Reaction Pathways and Intermediate Formation

The formation of the fused thieno[3,2-b]pyridine (B153574) ring system can be achieved by constructing the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or by forming the thiophene ring onto a pyridine precursor. researchgate.net These transformations proceed through various intermediates, the nature of which depends on the specific synthetic strategy employed. Key approaches include the intramolecular cyclization of functionalized thiophenes or the reaction of substituted pyridines with reagents that build the thiophene ring. researchgate.netigi-global.com

A notable example is the synthesis of diol derivatives of thieno[3,2-b]pyridine through the cyclocondensation of appropriately substituted thiophenes. researchgate.net For instance, the reaction of a 3-aminothiophene bearing a γ-functionalized substituent at the 2-position can lead directly to the diol structure. researchgate.net

Many synthetic routes leading to thieno[3,2-b]pyridines rely on the formation of carbanionic intermediates. The intramolecular Thorpe-Ziegler cyclization is a classic method that involves the formation of a carbanion from a precursor like a 2-(alkylthio)-pyridine-3-carbonitrile. igi-global.com The rate of this cyclization is dependent on the concentration of the carbanion intermediate. igi-global.com

Another common strategy involves the lithiation of a substituted thiophene. For example, treating 3-bromothiophene (B43185) with n-butyllithium generates a 3-lithiothiophene intermediate. frontiersin.org This highly reactive carbanionic species can then react with various electrophiles to build the necessary functionality for subsequent cyclization into the thieno[3,2-b]pyridine core. frontiersin.org Similarly, the Gould-Jacobs reaction utilizes the intramolecular cyclization of an enamino diester to produce thieno[3,2-b]pyridine derivatives, a process that also proceeds through carbanionic intermediates. igi-global.com

The synthesis of the thieno[3,2-b]pyridine system can also be achieved by reacting 3-halo-2-cyanomethylpyridine with heterocumulenes like carbon disulfide. researchgate.net This reaction proceeds through the formation of dianions of ketene (B1206846) S,S-acetal, which subsequently cyclize to form the fused ring structure. researchgate.net

While many cyclizations proceed via ionic intermediates, radical pathways have also been identified, particularly in the formation of the closely related thieno[3,2-b]thiophene (B52689) system. Investigations into the synthesis of thieno[3,2-b]thiophenes from alkynyl diols using a combination of Na2S2O3 and I2 have suggested a radical mechanism. mdpi.com The reaction is believed to involve the thermal decomposition of an intermediate, sodium tetrathionate (B1226582) (Na2S4O6), into reactive sulfur radicals. mdpi.com

The proposed mechanism involves these sulfur radicals initiating a cascade of reactions, including intramolecular radical cyclization, to form the thieno[3,2-b]thiophene product. mdpi.com This hypothesis is supported by control experiments where the addition of radical scavengers, such as butylated hydroxytoluene (BHT) and TEMPO, suppressed the cyclization reaction. mdpi.com Radical cyclization has also been employed as a key step in the synthesis of other fused thiophene systems, such as thieno[2,3-b]indoles. nih.govrsc.org

Carbanionic Intermediates in Cyclization Reactions

Influence of Reaction Conditions on Product Selectivity and Yield

The outcome of thieno[3,2-b]pyridine synthesis is highly sensitive to reaction conditions, including the choice of solvent, base, temperature, and catalysts. Optimizing these parameters is essential for maximizing product yield and achieving the desired selectivity.

For instance, in the synthesis of 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides, the choice of base and reaction temperature is critical. nih.gov The reaction of a nitrile precursor with an alcohol can be effectively carried out using potassium hexamethyldisilazide (KHMDS) at 0 °C, while in other cases, potassium carbonate (K2CO3) with microwave irradiation at 150 °C is required to drive the reaction. nih.gov Subsequent hydrolysis of nitrile or ester intermediates to the corresponding carboxylic acid is typically achieved using aqueous sodium hydroxide (B78521) or lithium hydroxide at elevated temperatures (60–100 °C). nih.gov

Studies on the synthesis of related heterocycles, like 1,4-dihydropyrrolo[3,2-b]pyrroles, have shown that acidic media, particularly acetic acid, and the use of a toluene (B28343) co-solvent can significantly improve yields by enhancing the solubility of bulky starting materials. acs.org The choice of catalyst is also paramount; while various metal salts can facilitate the reaction, iron salts have been identified as the most efficient catalysts for certain cyclizations. acs.org

Table 1: Influence of Reaction Conditions on Synthesis of Thieno[3,2-b]pyridine Precursors nih.gov
StepReagents and ConditionsYield
Nitrile to Ether-NitrileKHMDS, DMF, 0 °C, 1–18 h44%–92%
Nitrile to Ether-Nitrile (Alternative)K2CO3, DMF, microwave at 150 °C, 20 min61%
Ester/Nitrile Hydrolysis2M NaOH(aq) or 2M LiOH(aq), 1,4-dioxane (B91453) or THF, 60–100 °C, 2–8 h51%–100%
Ester/Nitrile Hydrolysis (Microwave)2M NaOH(aq), 1,4-dioxane, microwave at 120 °C, 30 min99%
Amide FormationPOCl3, R1NH2, pyridine, 23 °C, 30 min15%–95%

Theoretical Studies on Reaction Mechanism Predictions and Activation Barriers

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms, predicting reaction pathways, and calculating the energy barriers associated with transition states. researchgate.net These theoretical studies provide deep insights that complement experimental findings.

For example, in the formation of a related mdpi.comresearchgate.netdithiolo[3,4-b]pyridine system, DFT calculations were performed to elucidate the reaction mechanism in detail. researchgate.net The study revealed that the rate-limiting step of the reaction is the cyclization process that forms the 1,4-dihydropyridine (B1200194) ring. researchgate.net This critical step was calculated to have a significant activation barrier, providing a quantitative measure of the reaction's feasibility. researchgate.net Similar theoretical approaches have been applied to understand the optoelectronic properties of thieno[3,2-b]thiophene-based materials, correlating molecular structure with function. frontiersin.org Computational studies on the [3+2] cyclization of pyridine derivatives have also been used to predict that the reaction proceeds through a multi-step process initiated by the formation of a copper(I)-carbene intermediate. rsc.org

Table 2: Theoretical Activation Barrier for a Related Pyridine Ring Cyclization researchgate.net
ReactionRate-Limiting StepMethodCalculated Activation Barrier (kcal/mol)
Formation of mdpi.comresearchgate.netdithiolo[3,4-b]pyridineCyclization to form 1,4-dihydropyridine ringDFT (Grimme B97-3c)28.8

Derivatization and Chemical Transformations of the Thieno 3,2 B Pyridine 5,7 Diol Core

Functionalization of the Pyridine (B92270) and Thiophene (B33073) Rings

The pyridine and thiophene rings of the thieno[3,2-b]pyridine (B153574) system offer multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives.

Halogenation Strategies (e.g., Chlorination for 5,7-Dichlorothieno[3,2-b]pyridine)

Halogenation is a key strategy for introducing reactive handles onto the thieno[3,2-b]pyridine core, which can then be used for further modifications. A notable example is the conversion of 3-bromothieno[3,2-b]pyridine-5,7(4H,6H)-dione to 3-bromo-5,7-dichlorothieno[3,2-b]pyridine. This transformation is achieved by refluxing the starting material with phosphorus oxychloride (POCl3). google.com The resulting dichlorinated compound is a versatile intermediate for subsequent cross-coupling reactions. The presence of two chlorine atoms enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions.

Another related compound, 7-chlorothieno[3,2-b]pyridine, is also a valuable building block in chemical synthesis. The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Halogenated Thieno[3,2-b]pyridine Derivatives

Compound NameCAS NumberMolecular FormulaNotes
5,7-Dichlorothieno[3,2-b]pyridine74695-44-6C7H3Cl2NSFeatures two chlorine atoms, enhancing electrophilicity.
3-Bromo-5,7-dichlorothieno[3,2-b]pyridineNot specifiedC7H2BrCl2NSSynthesized from 3-bromothieno[3,2-b]pyridine-5,7(4H,6H)-dione using POCl3. google.com
7-Chlorothieno[3,2-b]pyridine69627-03-8C7H4ClNSA versatile intermediate for SNAr and cross-coupling reactions.
6-Bromothieno[3,2-b]pyridin-7-olNot specifiedC7H4BrNOSExists in equilibrium with its keto tautomer, 6-bromo-4H-thieno[3,2-b]pyridin-7-one. vulcanchem.com

Alkylation and Arylation Methods

Alkylation and arylation reactions are fundamental for introducing carbon-based substituents onto the thieno[3,2-b]pyridine nucleus, significantly impacting the compound's biological activity and physical properties.

Alkylation can be performed at various positions. For instance, N-alkylation of thieno[3,2-b]pyrrole, an isoelectronic analogue, is a common strategy. acs.org Cobalt(II)-catalyzed reductive alkylation has been successfully used to synthesize 3-(2-octyldodecyl)thieno[3,2-b]thiophene, demonstrating a method for introducing long alkyl chains. mdpi.com

Direct C-H arylation offers an efficient route to arylated thieno[3,2-b]pyridines. Palladium-catalyzed direct arylation has been explored for the functionalization of the thiophene ring in thienopyridines. researchgate.netmdpi.com For example, the direct arylation at the C3 position of 2-phenylthieno[3,2-b]pyridine has been achieved using aryl bromides in the presence of a palladium catalyst and a base. mdpi.com Iridium-catalyzed direct α-arylation of thieno[3,2-b]pyridine with arylboronic acids has also been reported, yielding the corresponding arylated products. nih.gov

Cross-Coupling Reactions (e.g., Suzuki Coupling for Conjugated Systems)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds, enabling the synthesis of complex conjugated systems based on the thieno[3,2-b]pyridine core.

The Suzuki-Miyaura coupling is widely employed for this purpose. mdpi.com For example, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized via Suzuki-Miyaura coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids, pinacol (B44631) boranes, or trifluoroborate salts. mdpi.com This reaction typically uses a palladium catalyst, such as Pd(dppf)Cl2, and a base. mdpi.com Similarly, Suzuki coupling has been used to prepare 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines from 3-bromo-2-phenylthieno[3,2-b]pyridine. researchgate.net

The Sonogashira coupling has also been utilized to introduce alkynyl groups onto the pyridine ring of the thieno[3,2-b]pyridine scaffold. mdpi.com

Table 2: Cross-Coupling Reactions on the Thieno[3,2-b]pyridine Core

Reaction TypeSubstrateReagentProduct TypeReference
Suzuki-MiyauraMethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate(Hetero)aryl boronic acids/estersMethyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates mdpi.com
Suzuki-Miyaura3-Bromo-2-phenylthieno[3,2-b]pyridine(Hetero)arylboronic acids3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridines researchgate.net
SonogashiraMethyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate(Hetero)arylacetylenesMethyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates researchgate.net

Synthesis of Novel Thieno[3,2-b]pyridine-5,7-diol Analogues and Derivatives

The synthesis of novel analogues and derivatives of this compound is driven by the search for compounds with improved biological activities and physicochemical properties. A key precursor for many of these syntheses is this compound itself, with the CAS number 74695-40-2.

One approach involves the modification of the hydroxyl groups. For instance, reacting the diol with POCl3 converts it to the corresponding 5,7-dichloro derivative, which can then undergo further functionalization. google.com

Another strategy is to build the thieno[3,2-b]pyridine core from functionalized precursors. For example, the Gould-Jacobs reaction can be used to construct the pyridine ring. researchgate.net A cascade heterocyclization of sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate with 2-(2-bromo-1-phenylethylidene)malononitrile (B2655668) also leads to thieno[3,2-b]pyridine derivatives. researchgate.net

Furthermore, substituted 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides have been synthesized as negative allosteric modulators of the mGlu5 receptor. nih.gov The synthesis of these compounds often starts from a nitrile precursor, which is reacted with an alcohol to introduce the alkoxy group, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent amidation. nih.gov

Ring Modifications and Annulation with Additional Heterocyclic Systems

Modifying the core structure by fusing additional heterocyclic rings to the thieno[3,2-b]pyridine system can lead to novel polycyclic compounds with unique properties.

For instance, the reaction of imidazo[1,2-a]pyridinecarbaldehydes with ethyl thioglycolate can lead to the formation of linearly annulated thieno[3,2-b]imidazo[1,2-a]pyridines. clockss.org This demonstrates the possibility of constructing more complex heterocyclic systems starting from functionalized thieno[3,2-b]pyridines or their precursors.

The synthesis of thieno[2,3-b]pyridines, an isomer of thieno[3,2-b]pyridine, has been achieved through the reaction of 3-cyano-2(1H)-pyridinethiones with α-halo ketones, followed by Thorpe-Ziegler cyclization. researchgate.net While this is for an isomeric system, similar strategies could potentially be adapted for the annulation of rings onto the thieno[3,2-b]pyridine core.

Furthermore, the synthesis of thieno[3,2-b]pyrrole derivatives, which are structurally related to thieno[3,2-b]pyridines, has been accomplished through the thermal or photochemical decomposition of azidothiophenes. researchgate.net This suggests that nitrene-mediated cyclizations could be a viable route for constructing fused pyrrole (B145914) rings.

Advanced Spectroscopic and Structural Characterization of Thieno 3,2 B Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thieno[3,2-b]pyridine (B153574) derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectra of thieno[3,2-b]pyridine derivatives display characteristic signals for the aromatic protons on both the thiophene (B33073) and pyridine (B92270) rings. For instance, in a study of methyl 3-substituted-thieno[3,2-b]pyridine-2-carboxylates, the protons on the pyridine ring (H-5, H-6, and H-7) typically appear as doublets of doublets in the downfield region, a result of their distinct coupling patterns. mdpi.com The chemical shifts of these protons are influenced by the nature and position of substituents on the heterocyclic core. In derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamides, the amine protons often appear as a broad, D₂O exchangeable singlet. tandfonline.com

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information on the carbon framework of the thieno[3,2-b]pyridine system. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. researchgate.net For example, the carbonyl carbon of a carboxamide group at the 2-position of a 3-aminothieno[2,3-b]pyridine derivative resonates at a characteristic downfield chemical shift. tandfonline.com The carbon atoms of the fused ring system can be unequivocally assigned through analysis of their chemical shifts and coupling constants. researchgate.net

2D NMR Techniques: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning proton and carbon signals, especially in complex derivatives. acs.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to establish the connectivity across the entire molecule. These techniques have been successfully employed to study the structure of various thieno[2,3-b]pyridine (B153569) derivatives. acs.orgresearchgate.net

Table 1: Representative ¹H NMR Data for Substituted Thieno[3,2-b]pyridine Derivatives

Compound H-5 (ppm) H-6 (ppm) H-7 (ppm) Other Protons (ppm)
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate 8.80 (dd) 7.39 (dd) 8.24 (dd) 7.42 (d), 7.33 (d), 3.85 (s), 2.44 (s)
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate 8.80 (dd) 7.39 (dd) 8.23 (dd) 7.50 (d), 7.05 (d), 3.89 (s), 3.85 (s)
Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate 8.79-8.82 (m) 7.50 (dd) 8.32 (dd) 8.79-8.82 (m), 7.90 (d), 3.90 (s)

Data sourced from a study on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com

Mass Spectrometry Techniques (e.g., ESI-HRMS, MALDI-TOFMS)

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of thieno[3,2-b]pyridine compounds. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly valuable.

ESI-HRMS: ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In the context of thieno[3,2-b]pyridine derivatives, ESI-HRMS provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. mdpi.comresearchgate.net This technique has been used to confirm the structures of newly synthesized thieno[2,3-b]pyridine derivatives. researchgate.net The fragmentation patterns observed in tandem MS (MS/MS) experiments can further aid in structural elucidation by providing information about the connectivity of different substituents. researchgate.net

MALDI-TOFMS: MALDI-Time-of-Flight Mass Spectrometry is another soft ionization technique that is particularly useful for the analysis of larger molecules and can be applied to synthetic polymers and other materials. bruker.comrsc.org While less commonly reported for small molecules like Thieno[3,2-b]pyridine-5,7-diol itself, it is a powerful tool for characterizing more complex systems and has been used in high-throughput screening applications involving related heterocyclic compounds. bruker.combeilstein-journals.org

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 168.01138 127.8
[M+Na]⁺ 189.99332 140.3
[M-H]⁻ 165.99682 130.1
[M+NH₄]⁺ 185.03792 149.9
[M+K]⁺ 205.96726 135.8

Data predicted using CCSbase. uni.lu

X-ray Crystallography for Definitive Solid-State Structure Determination

These studies confirm the planar nature of the fused thienopyridine ring system and provide valuable data on the geometric parameters of the core structure. researchgate.netresearchgate.net For example, in a study of thieno[3,2-b]pyridine-2-carbonitrile, the C-S-C bond angle within the thiophene ring was determined to be approximately 90.7 ± 0.6°. researchgate.net Such data is invaluable for validating theoretical calculations and understanding the solid-state packing and intermolecular interactions of these compounds. The determination of the crystal structure of this compound would be a significant contribution to the field, providing a benchmark for its solid-state properties.

Vibrational Spectroscopy (e.g., IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific vibrational modes of the chemical bonds within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of a thieno[3,2-b]pyridine derivative would be expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-S stretching and bending vibrations of the fused heterocyclic rings. doi.orgnih.gov For this compound, the presence of the hydroxyl (-OH) and carbonyl (C=O) groups would give rise to strong, characteristic absorption bands. The O-H stretching vibration would typically appear as a broad band in the region of 3200-3600 cm⁻¹, while the C=O stretching vibration of the pyridinone tautomer would be expected in the range of 1650-1700 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O and O-H tend to have strong IR absorptions, non-polar bonds and symmetric vibrations often produce strong Raman signals. spectroscopyonline.com The Raman spectrum of a thieno[3,2-b]pyridine derivative would be particularly useful for characterizing the vibrations of the aromatic rings and the C-S bond. scialert.net For example, the C=C stretching vibrations within the aromatic rings typically appear in the 1400-1650 cm⁻¹ region of the Raman spectrum. spectroscopyonline.com

Table 3: General Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H (hydroxyl) Stretching 3200-3600 (broad)
C-H (aromatic) Stretching 3000-3100
C=O (pyridinone) Stretching 1650-1700
C=C/C=N (aromatic) Stretching 1400-1650
C-S (thiophene) Stretching 600-800

Computational Chemistry and Theoretical Insights into Thieno 3,2 B Pyridine 5,7 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For thieno[3,2-b]pyridine (B153574) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are employed to determine optimized geometries. mdpi.com These calculations can confirm the planarity or non-planarity of the fused ring system and predict bond lengths and angles, which often show good correspondence with experimental data from techniques like X-ray crystallography. mdpi.com

In studies of related thienopyridine systems, DFT has been used to analyze the presence of different conformers or rotamers, particularly when flexible side chains are present. For instance, restricted rotation around a C-N bond in certain thienopyridine derivatives gives rise to distinct, observable rotamers (Z and E forms), a phenomenon that can be investigated using variable temperature NMR spectroscopy and corroborated by DFT calculations to determine the relative energies and populations of each conformer. researchgate.net For Thieno[3,2-b]pyridine-5,7-diol, tautomerism between the diol and keto-enol forms (e.g., 7-hydroxy-4H-thieno[3,2-b]pyridin-5-one) is highly probable. uni.luchemspider.com DFT calculations would be essential to determine the relative stability of these tautomers and predict the most likely form in different environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transitions. mdpi.com A small gap generally implies higher reactivity and polarizability, which is often desirable for applications in organic electronics. wuxiapptec.com

DFT calculations are widely used to compute the energies and visualize the spatial distribution of these orbitals. For thienopyridine derivatives, studies show that the HOMO is often distributed across the entire fused ring system, while the LUMO's localization can be influenced by substituents. mdpi.commdpi.com Electron-donating groups (like -OH in the subject compound) are expected to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. rsc.orgrsc.org This tuning of the frontier orbital energies is a fundamental strategy in molecular engineering. pkusz.edu.cnrsc.org

For example, in a study on a thieno[3,2-b]pyridine-5(4H)-one derivative, DFT calculations showed that the HOMO electron density was delocalized along the entire fluorophore, whereas the LUMO was more localized on the thieno[3,2-b]pyridine-5(4H)-one ring. mdpi.com The table below shows representative HOMO-LUMO data for various thienothiophene-based molecules, illustrating how structural modifications tune these electronic properties.

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
PTT-IC (non-fluorinated)-5.51-3.781.73 diva-portal.org
PTT-2FIC (fluorinated)-5.54-3.871.67 diva-portal.org
Thieno[3,2-b]thiophene (B52689) with EDOT groups (Monomer M5)-4.75-2.032.72 pkusz.edu.cn
Thieno[3,2-b]thiophene with Methoxy groups (Monomer M1)-4.75-2.232.52 pkusz.edu.cn

Electronic Structure and Charge Distribution Analysis

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity and intermolecular interactions. The thieno[3,2-b]pyridine system is of particular theoretical interest as it fuses an electron-rich π-excessive thiophene (B33073) ring with an electron-deficient π-deficient pyridine (B92270) ring. researchgate.net This fusion creates a unique electronic landscape.

Computational methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MESP) mapping are used to investigate this.

NBO analysis provides insights into charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule. acs.orgsciencepg.com

MESP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These maps are excellent for predicting sites of electrophilic and nucleophilic attack. mdpi.comrsc.org For instance, in a tetrahydrothienopyridine derivative, MESP analysis identified the carbonyl group and a secondary amine as nucleophilic sites (red areas), while another amine group was identified as an electrophilic site (blue area). mdpi.com For this compound, the oxygen atoms of the diol groups and the nitrogen atom of the pyridine ring would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bonding.

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including electronic (UV-Vis) and vibrational (IR, Raman) spectra. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. sciencepg.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). These theoretical spectra can be compared with experimental results to confirm molecular structures and understand the nature of electronic transitions, such as π-π* or intramolecular charge transfer (ICT) transitions. mdpi.com

Similarly, DFT calculations can predict vibrational frequencies. The calculated frequencies and intensities for IR and Raman spectra, while often systematically scaled to correct for approximations in the theory, generally show good agreement with experimental data. acs.org This allows for the assignment of specific vibrational modes to observed spectral bands, aiding in structural elucidation. For novel compounds, these predicted spectra serve as an invaluable reference before or during synthesis. Machine learning techniques are also emerging as a way to efficiently predict spectroscopic data from molecular structures.

Theoretical Studies of Reactivity and Selectivity in Thienopyridine Systems

DFT and other computational methods are instrumental in studying the mechanisms, reactivity, and selectivity of chemical reactions involving thienopyridine systems. escholarship.org By calculating the energies of reactants, transition states, and products, chemists can map out entire reaction pathways.

For example, DFT calculations have been used to understand the mechanism of cyclization reactions that form the thienopyridine core, revealing the rate-limiting step and its activation energy barrier. researchgate.net Such studies can explain why certain reactions proceed under specific conditions and can guide the optimization of synthetic routes.

Furthermore, computational studies can rationalize the regioselectivity of reactions like electrophilic substitution (e.g., halogenation or nitration). acs.org The inherent electronic properties of the fused rings, as revealed by charge distribution and FMO analysis, dictate where substituents will preferentially add. For instance, in the oxidative degradation of thienopyridine drugs, computational models can help predict the sites most susceptible to oxidation. acs.orgresearchgate.net These theoretical insights into reactivity and selectivity are crucial for the rational design of new synthetic methods and the development of novel thienopyridine-based functional molecules. nih.govnih.gov

Applications of Thieno 3,2 B Pyridine Scaffolds in Advanced Materials Science

Utilization in Organic Electronics and Optoelectronic Devices

The advantageous electronic properties of thieno[3,2-b]pyridine-based materials have led to their exploration in various organic electronic and optoelectronic devices. Their rigid and planar structure facilitates intermolecular interactions and charge transport, which are crucial for efficient device performance.

While research on the specific "Thieno[3,2-b]pyridine-5,7-diol" as a hole transport material (HTM) is limited, the broader thieno-fused heterocyclic scaffolds have shown considerable promise in perovskite solar cells. These materials play a critical role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, a key factor in achieving high power conversion efficiencies (PCE).

Derivatives of structurally related thieno-fused systems, such as thieno[3,2-b]indole and dithieno[3,2-b:2′,3′-d]pyrrole (DTP), have been successfully employed as HTMs. For instance, four novel HTMs based on thieno[3,2-b]indole cores (M107–M110) were designed and synthesized for use in PSCs. rsc.org The device incorporating the M109 HTM demonstrated a remarkable PCE of 18.14%, with a photovoltage exceeding 1.11 V. rsc.org Similarly, two DTP-based HTMs, H16 and H18, were synthesized and integrated into PSCs, achieving efficiencies of over 18%. rsc.orgresearchgate.net Notably, the synthesis cost of H16 was estimated to be approximately one-fifth of the commonly used HTM, spiro-OMeTAD, highlighting the potential for cost-effective production. rsc.orgresearchgate.net

Furthermore, π-extended conjugated materials based on thieno[3,2-b]thiophene (B52689) and 4,4′-dimethoxytriphenylamine have been investigated as HTMs in p-i-n architecture PSCs, yielding PCEs as high as 5.20%. frontiersin.org These findings underscore the potential of thieno-fused scaffolds, including the thieno[3,2-b]pyridine (B153574) core, for developing high-performance and cost-effective HTMs in perovskite solar cell technology. The performance of these related thieno-fused HTMs is summarized in the table below.

HTM Core Scaffold Derivative Power Conversion Efficiency (PCE) Reference
Thieno[3,2-b]indoleM10918.14% rsc.org
Dithieno[3,2-b:2′,3′-d]pyrroleH16/H18>18% rsc.orgresearchgate.net
Thieno[3,2-b]thiopheneM1-M3up to 5.20% frontiersin.org

Thieno[3,2-b]pyridine derivatives have emerged as promising materials for the emissive layers (EMLs) and as host materials in organic light-emitting diodes (OLEDs). Their photophysical properties can be tailored to achieve efficient light emission across the visible spectrum.

A series of novel phosphorescent iridium(III) complexes based on a thieno[3,2-c]pyridine (B143518) core have been synthesized and characterized for use in OLEDs. researchgate.net These complexes, when used as dopants in a host material, led to the fabrication of highly efficient OLEDs. researchgate.net For instance, an iridium complex, iridium(III) bis(4-(4-t-butylphenyl)thieno[3,2-c]pyridinato-N,C2́)acetylacetonate, has been employed as a phosphorescent yellow dopant in OLEDs. optica.org

In another study, bis[4-(4-tert-butylphenyl)thieno[3,2-c]pyridine][N,N′-diisopropylbenamidinato]iridium(III) (PR-02) was used as an orange phosphorescent emitter in a ternary mixed host system for solution-processed OLEDs. rsc.org This approach aimed to improve charge balance and reduce electrical current leakage in large-area devices. rsc.org The use of mixed host systems, such as combining a carbazole-type host with a phosphine (B1218219) oxide-type host, has been shown to enhance the quantum efficiency and control the emission color of OLEDs. researchgate.net These studies demonstrate the utility of thieno[3,2-b]pyridine scaffolds in developing efficient and stable emitters and host materials for OLED applications.

The rigid, planar structure of thieno[3,2-b]pyridine and its analogues facilitates strong π-π stacking, which is beneficial for charge transport in organic field-effect transistors (OFETs). While research on "this compound" in OFETs is not prominent, related thieno-fused structures have demonstrated significant potential.

For example, a bisisoindigo derivative incorporating a thieno[3,2-c]pyridine-4,6-dione subunit (TPBIID) exhibited balanced ambipolar charge transport properties in OFETs, with hole and electron mobilities of 0.011 cm²/V·s and 0.015 cm²/V·s, respectively. rsc.org Copolymers based on this derivative also showed promising p-type dominated ambipolar transport with a maximum hole mobility of 0.16 cm²/V·s. rsc.org

The replacement of the commonly used thieno[3,2-b]thiophene unit with a thieno[3,2-b]pyrrole in diketopyrrolopyrrole-based copolymers resulted in a high average hole mobility of 0.12 cm²/V·s in bottom-gate/top-contact OFETs. acs.org Furthermore, small molecules containing a thieno[3,2-b]pyrrole core have exhibited moderate hole mobilities in the range of 10⁻³ cm²/V·s. researchgate.net These results highlight the potential of the broader class of thieno-fused pyridines and related heterocycles as active components in high-performance OFETs.

Thieno-fused Scaffold Derivative/Polymer Charge Carrier Mobility Device Type Reference
Thieno[3,2-c]pyridine-4,6-dioneTPBIID0.011 cm²/V·s (hole), 0.015 cm²/V·s (electron)OFET rsc.org
Thieno[3,2-c]pyridine-4,6-dionePTPBIID-BT (copolymer)0.16 cm²/V·s (hole)OFET rsc.org
Thieno[3,2-b]pyrroleCopolymer with Diketopyrrolopyrrole0.12 cm²/V·s (hole)OFET acs.org
Thieno[3,2-b]pyrroleSmall Molecule10⁻³ cm²/V·s (hole)OFET researchgate.net

Emissive Layers and Host Materials in Organic Light-Emitting Diodes (OLEDs)

Building Blocks for Conjugated Polymers and Polymer Semiconductors

The thieno[3,2-b]pyridine scaffold is an excellent building block for the synthesis of conjugated polymers and polymer semiconductors. The ability to incorporate this unit into a polymer backbone allows for the fine-tuning of the resulting material's electronic and optical properties.

A pyridine-thieno[3,2-b]thiophene-pyridine type building block (TTPY) has been synthesized for the creation of π-conjugated polymers. researchgate.netrsc.org The resulting polymer, when used in an OFET, exhibited a p-type field-effect mobility of 0.17 cm²/V·s. researchgate.net When incorporated into a polymer solar cell, a power conversion efficiency of 10.8% was achieved. researchgate.net

Integration into Photovoltaic Devices

Beyond perovskite solar cells, thieno[3,2-b]pyridine and its related scaffolds have been integrated into other types of photovoltaic devices, including organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs).

Polymers incorporating a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer have been used in bulk-heterojunction solar cells, yielding a power conversion efficiency of 5.4%. acs.orgnih.gov In the realm of DSSCs, two organic dyes containing a thieno[3,2-b]thiophene π-bridge, a triphenylamine (B166846) donor, and different acceptor/anchoring groups were synthesized and studied. acs.org These dyes demonstrated the potential of this scaffold in converting light to electricity in DSSC architectures. acs.org Furthermore, donor-acceptor type copolymers with a thieno[3,2-b]thiophene π-bridge have been designed for organic photovoltaic applications, with one such polymer achieving a PCE of 7.05%. mdpi.com The versatility of the thieno[3,2-b]pyridine and related scaffolds makes them attractive components for a range of photovoltaic technologies.

Development of Porous Hydrogen-Storage Hosts

The development of materials for safe and efficient hydrogen storage is a critical area of research for clean energy applications. Porous materials, such as metal-organic frameworks (MOFs), are promising candidates for this purpose. While direct application of "this compound" in hydrogen storage is not widely reported, a closely related scaffold has shown significant potential.

A specific type of MOF, designated as IRMOF-20, is constructed from thieno[3,2-b]thiophene-2,5-dicarboxylate linkers. mdpi.com This material has demonstrated notable hydrogen storage capabilities. mdpi.com At 77 K, IRMOF-20 exhibits higher gravimetric and volumetric hydrogen density than the benchmark MOF-5 at pressures above 1 bar. mdpi.com This suggests that the thieno-fused aromatic core provides a suitable environment for hydrogen adsorption. The use of such scaffolds in the design of porous materials highlights a potential avenue for the application of thieno[3,2-b]pyridine derivatives in the development of advanced hydrogen storage systems. unt.edumit.edu

Applications in Liquid Crystal Technology and Display Materials

While direct applications of this compound in liquid crystal technology are not extensively documented, the structural characteristics of its core and the presence of hydroxyl groups suggest significant potential. The design of thermotropic liquid crystals is intimately linked to molecular structure, where a rigid, anisotropic core is a fundamental requirement.

The thieno[3,2-b]pyridine moiety itself presents an interesting case. The inclusion of a thiophene (B33073) ring can sometimes be detrimental to mesophase stability due to its non-linear geometry compared to a benzene (B151609) ring. acs.org However, this non-linearity can be compensated for in fused systems. researchgate.net The planarity of the thieno[3,2-b]pyridine scaffold contributes to the necessary structural rigidity.

The most significant feature of this compound in the context of liquid crystals is its capacity for strong hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of supramolecular structures. uobaghdad.edu.iquobaghdad.edu.iq This self-assembly can result in elongated, more rod-like (calamitic) or disc-like (discotic) superstructures that are conducive to the formation of liquid crystalline phases. Hydrogen bonding is a well-established strategy for inducing and stabilizing mesophases in compounds that might not be liquid crystalline on their own. acs.orguobaghdad.edu.iq

The position of the nitrogen atom within the heterocyclic core also plays a crucial role in determining the mesomorphic behavior. Studies on teraryl systems containing a pyridine (B92270) ring have shown that the placement of the nitrogen atom influences intermolecular forces and, consequently, the type and stability of the liquid crystal phase. nih.gov In the case of this compound, the specific arrangement of the thiophene and pyridine rings, along with the hydrogen-bonding diol groups, could lead to novel mesophases.

The potential for this compound and its derivatives in liquid crystal displays lies in the ability to create materials with tailored properties such as birefringence, dielectric anisotropy, and switching speeds. The strong intermolecular interactions afforded by the diol functionality could lead to the formation of smectic or nematic phases with high thermal stability.

Table 1: Comparison of Heterocyclic Cores in Liquid Crystal Design
Core UnitKey Structural FeatureImpact on Liquid Crystalline PropertiesRelevant Findings
PhenylLinear, rigidPromotes stable nematic and smectic phasesA standard building block in many commercial liquid crystals. acs.org
ThiopheneNon-linear geometryCan lower clearing points compared to phenyl analogues. acs.orgOften combined with other rings to enhance linearity. acs.org
PyridinePlanar, possesses a dipole momentThe position of the nitrogen atom influences mesophase type and stability. nih.govCan enhance dielectric anisotropy. nih.gov
Thieno[3,2-b]thiopheneFused, planar, and rigidCompensates for the non-linearity of a single thiophene ring. researchgate.netUsed to create materials with high charge carrier mobility.
Thieno[3,2-b]pyridineFused, planar, with donor-acceptor characterPotential for creating materials with interesting electronic and optical properties.Combines features of both thiophene and pyridine.

Role as a Core in Functional Organic Materials

The thieno[3,2-b]pyridine scaffold is a promising core for a variety of functional organic materials, including those used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). frontiersin.orgresearchgate.net The fusion of an electron-donating thiophene ring with an electron-withdrawing pyridine ring imparts an intrinsic donor-acceptor character to the molecule, which is a key design principle for many organic semiconductors.

The introduction of hydroxyl groups, as in this compound, can further enhance the performance of these materials. Research on conjugated polymers has shown that the presence of hydroxyl groups can lead to increased planarity of the molecular backbone through the formation of intramolecular hydrogen bonds. researchgate.netresearchgate.net This enhanced planarity facilitates better π-π stacking in the solid state, which is crucial for efficient charge transport. Improved delocalization of the Lowest Unoccupied Molecular Orbital (LUMO) can be a direct consequence, which is beneficial for electron transport in n-type semiconductor materials. researchgate.net

Furthermore, the hydroxyl groups can significantly influence the electronic properties of the thieno[3,2-b]pyridine core. As electron-donating groups, they can raise the energy levels of the Highest Occupied Molecular Orbital (HOMO), thereby tuning the bandgap of the material. This tunability is essential for designing materials that can efficiently absorb solar radiation in OPVs or emit light at specific wavelengths in OLEDs.

The ability of the diol to participate in hydrogen bonding also affects solubility and processing. While extensive hydrogen bonding can decrease solubility in nonpolar solvents, it can be advantageous for creating ordered thin films through techniques like solution shearing or for developing self-healing materials. researchgate.net

Table 2: Potential Effects of Hydroxyl Groups on Thieno[3,2-b]pyridine-Based Materials
PropertyInfluence of -OH GroupsMechanismPotential Application
Molecular PackingPromotes ordered structuresInter- and intramolecular hydrogen bondingOrganic Field-Effect Transistors (OFETs)
PlanarityIncreases backbone planarityIntramolecular hydrogen bondingImproved charge transport in organic semiconductors
Electronic PropertiesTuning of HOMO/LUMO levels and bandgapElectron-donating nature of hydroxyl groupsOrganic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs)
SolubilityCan decrease solubility in nonpolar solvents but increase it in polar solventsPolar nature of hydroxyl groupsProcessing of thin films from solution

Structure Activity Relationship Sar Studies for Scaffold Optimization in Chemical Systems

Impact of Substituent and Core Modifications on Scaffold Performance

The thieno[3,2-b]pyridine (B153574) scaffold's properties can be finely tuned through modifications to both its core structure and its substituents. These alterations directly influence the molecule's electronic and steric properties, which in turn dictate its interactions with biological targets or its performance in materials.

In the context of medicinal chemistry, SAR studies on thieno[3,2-b]pyridine derivatives have been crucial for developing potent and selective inhibitors of various enzymes. For instance, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), replacing a picolinamide (B142947) core with a thieno[3,2-b]pyridine core led to compounds with comparable potency. acs.org Further modifications to the amide substituent on the thieno[3,2-b]pyridine ring demonstrated significant effects on activity. For example, a fluoro substituent at the 5-position of a pyridine (B92270) amide resulted in a more than 17-fold increase in potency compared to a fluoro substituent at the 6-position. acs.org Conversely, a methyl group at the 6-position led to a 3-fold improvement in potency. acs.org These findings highlight the sensitivity of the scaffold's activity to the electronic and steric nature of its substituents.

Core modifications of the thieno[3,2-b]pyridine scaffold itself have also been explored. The introduction of an additional nitrogen atom to create a thieno[3,2-d]pyrimidine (B1254671) resulted in a loss of potency for mGlu5 NAMs. acs.org Similarly, substitutions on the thieno[3,2-b]pyridine ring itself were found to be detrimental to activity. acs.org However, replacing the thieno[3,2-b]pyridine core with a 1-methyl-1H-pyrrolo[2,3-b]pyridine core yielded a potent mGlu5 NAM, demonstrating that subtle changes to the heterocyclic core can have a profound impact on biological activity. acs.org

The following table summarizes the impact of various substitutions on the activity of thieno[3,2-b]pyridine-based mGlu5 NAMs:

Core/Substituent Modification Effect on hmGlu5 IC50 Reference
Picolinamide core replaced with thieno[3,2-b]pyridine coreSimilar potency acs.org
5-fluoro-pyridyl amide vs. 6-fluoro-pyridyl amide>17-fold increase in potency acs.org
6-methyl-pyridyl amide3-fold improvement in potency acs.org
Thieno[3,2-d]pyrimidine coreLoss of potency acs.org
Substitutions on the thieno[3,2-b]pyridine ringLoss of potency acs.org
1-methyl-1H-pyrrolo[2,3-b]pyridine corePotent NAM acs.org

Scaffold Hopping and Core Isostere Exploration within Thieno[3,2-b]pyridine Frameworks

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different but functionally similar moiety. This approach can lead to novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. Isosteres, which are atoms or groups of atoms that have similar size, shape, and electronic properties, are often employed in scaffold hopping.

In the development of mGlu5 negative allosteric modulators (NAMs), a scaffold hopping exercise led to the identification of the thieno[3,2-b]pyridine-5-carboxamide as a competent replacement for a previously reported picolinamide core. researchgate.netnih.gov This substitution resulted in highly potent and brain-penetrant compounds with improved oral bioavailability in rats. researchgate.netnih.gov Further exploration of core isosteres revealed that while some replacements were successful, others were not. For example, replacing the thieno[3,2-b]pyridine core with a 1-methyl-1H-pyrrolo[3,2-b]pyridine or an imidazo[1,2-b]pyridazine (B131497) proved to be ineffective. acs.org However, a 1-methyl-1H-pyrrolo[2,3-b]pyridine core was found to be a viable replacement, yielding a potent mGlu5 NAM. acs.org

Another example of scaffold hopping involves the development of tankyrase inhibitors. Starting from a benzo[b]thieno[2,3-c]quinolin-5(6H)-one, a scaffold hopping approach led to the identification of a benzo[b]thieno[2,3-c]pyridin-1-one derivative as a novel scaffold for TNKS inhibition. nih.gov This demonstrates the utility of scaffold hopping in simplifying complex polycyclic systems while retaining biological activity. nih.gov

The table below illustrates the outcomes of scaffold hopping from a picolinamide-based mGlu5 NAM:

Original Scaffold Replacement Scaffold Outcome Reference
PicolinamideThieno[3,2-b]pyridine-5-carboxamideCompetent replacement, potent NAMs researchgate.netnih.gov
Thieno[3,2-b]pyridine1-methyl-1H-pyrrolo[3,2-b]pyridineIneffective acs.org
Thieno[3,2-b]pyridineImidazo[1,2-b]pyridazineIneffective acs.org
Thieno[3,2-b]pyridine1-methyl-1H-pyrrolo[2,3-b]pyridinePotent NAM acs.org

Rational Design Principles for Tuning Material Properties via Thieno[3,2-b]pyridine Substitution

The rational design of organic materials with specific electronic and optical properties is crucial for their application in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thieno[3,2-b]pyridine scaffold, with its fused aromatic system, provides a versatile platform for creating novel semiconducting materials.

Theoretical studies on banana-shaped small molecules based on a thieno[3,2-b]pyrrole building block have shown that these materials can exhibit superior charge transport properties. acs.org By systematically examining different donors, π-bridges, and acceptors within a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, researchers can tune the structural, electronic, optical, and charge transport properties of the resulting semiconductors. acs.org The choice of the core acceptor has a significant impact on the transport properties of the designed molecules. acs.org

For instance, in the design of polymer semiconductors, the use of a pyridine-flanked diketopyrrolopyrrole (PyDPP) as a large conjugated acceptor, combined with 2,2'-bithiazole, resulted in an all-acceptor polymer with specific HOMO and LUMO energy levels. researchgate.net The introduction of a 6-alkylthieno[3,2-b]thiophene π-bridge in copolymers has been shown to lead to high crystallinity and hole mobility, which are desirable properties for OFETs. researchgate.net

The following table outlines design principles for tuning the properties of thieno[3,2-b]pyridine-based materials:

Design Strategy Impact on Material Properties Reference
Varying donors, π-bridges, and acceptors in D-π-A-π-D architectureTunes structural, electronic, optical, and charge transport properties acs.org
Choice of core acceptorSignificantly impacts transport properties acs.org
Use of pyridine-flanked diketopyrrolopyrrole (PyDPP) acceptorControls HOMO/LUMO energy levels researchgate.net
Incorporation of 6-alkylthieno[3,2-b]thiophene π-bridgeHigh crystallinity and hole mobility researchgate.net

Chemical Approaches to Modulate Photophysical Properties of Thieno[3,2-b]pyridine Derivatives

The photophysical properties of thieno[3,2-b]pyridine derivatives, such as their absorption and emission wavelengths, can be modulated through chemical modifications. This tunability is essential for their application as fluorescent probes and in optoelectronic devices.

A key approach to tuning these properties is through the introduction of various functional groups onto the thieno[3,2-b]pyridine scaffold. For example, a series of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives were synthesized, and their photophysical properties were found to be chemically tunable by the appropriate choice of functional groups. nih.gov

In a study of 2-N-phenylamino-methyl-nitro-pyridine isomers, it was found that the position of methyl and nitro substituents strongly affects the structural and optical properties. mdpi.com The position of these substituents influences the crystal structure and the color of the compounds. mdpi.com Theoretical calculations of the HOMO-LUMO energy gap correspond well with the observed UV-Vis absorption spectra. mdpi.com

The protonation of thieno[3,2-b]pyridine derivatives can also lead to significant changes in their optical properties. Studies have shown that the addition of an acid to a solution of these compounds can cause a red shift in both the absorption and emission spectra. rsc.org This effect is attributed to changes in the electronic structure of the molecule upon protonation.

The table below provides examples of how chemical modifications can modulate the photophysical properties of thieno[3,2-b]pyridine derivatives:

Chemical Modification Effect on Photophysical Properties Reference
Choice of functional group on thieno[3,2-b]pyridine-5(4H)-one scaffoldChemically tunable photophysical properties nih.gov
Position of methyl and nitro substituents on pyridine ringAffects crystal structure and color; influences HOMO-LUMO gap mdpi.com
Protonation of thieno[3,2-b]pyridine derivativesRed shift in absorption and emission spectra rsc.org

Q & A

Q. Advanced

  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa) identify IC₅₀ values .
  • Structure-Activity Relationship (SAR): Modify substituents at the 3- and 6-positions to evaluate anticancer potency .
  • Molecular Docking: Computational models (e.g., AutoDock) predict interactions with targets like tubulin or kinases .

How can discrepancies in synthesis outcomes (e.g., yield, by-products) be systematically addressed?

Q. Advanced

  • Reaction Monitoring: Use TLC or in-situ IR spectroscopy to track intermediate formation and optimize reaction time .
  • By-Product Analysis: LC-MS or GC-MS identifies impurities, guiding reagent stoichiometry adjustments (e.g., reducing excess malononitrile) .
  • Comparative Studies: Benchmark alternative routes (e.g., BOP-mediated vs. gold-catalyzed synthesis) to identify yield-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.